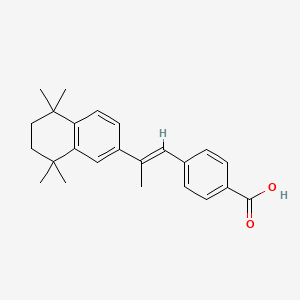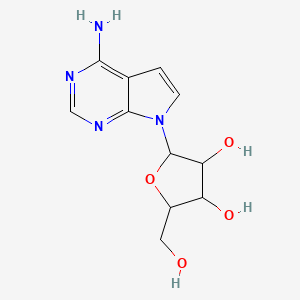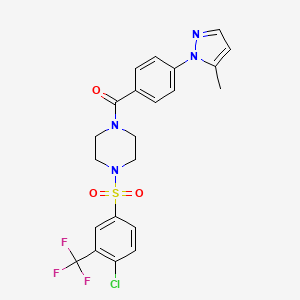
Smurf1-IN-A01
Descripción general
Descripción
El compuesto "A01" es un inhibidor de alta afinidad de la ligasa de ubiquitina E3 Smurf1, con una constante de disociación de 3.7 nanomolar . Se sabe que atenúa la degradación mediada por Smurf1 de Smad 1/5 y mejora la señalización de la proteína morfogenética ósea . Este compuesto ha mostrado potencial en la promoción de la actividad osteoblástica en ciertas líneas celulares .
Aplicaciones Científicas De Investigación
"A01" tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
"A01" ejerce sus efectos inhibiendo la ligasa de ubiquitina E3 Smurf1, que participa en la degradación de las proteínas Smad 1/5. Al prevenir esta degradación, "A01" mejora la señalización de la proteína morfogenética ósea, lo que lleva a una mayor actividad osteoblástica . Los objetivos moleculares incluyen la proteína Smurf1 y la vía de señalización Smad 1/5 .
Análisis Bioquímico
Biochemical Properties
Smurf1-IN-A01 plays a crucial role in biochemical reactions by inhibiting the activity of Smurf1. Smurf1 is an E3 ubiquitin ligase that targets proteins for ubiquitination and subsequent degradation. This compound disrupts the interaction between Smurf1 and its substrates, such as Smad1 and Smad5, preventing their ubiquitination and degradation . This inhibition enhances the responsiveness to bone morphogenetic protein-2 (BMP-2) in myoblasts and osteoblasts, promoting bone formation and repair .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In cancer cells, this compound has been shown to inhibit cell proliferation, migration, and epithelial-mesenchymal transition (EMT) by modulating the Smad signaling pathway . In lens epithelial cells, this compound reduces proliferation and migration, thereby inhibiting the formation of fibrotic cataracts . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by regulating the degradation of key signaling proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its high-affinity binding to Smurf1, which prevents the ubiquitination and degradation of Smad1 and Smad5 . By blocking the Smurf1-Smad1/5 interaction, this compound enhances BMP-2 signaling, leading to increased bone formation and repair . Additionally, this compound modulates the TGF-β/BMP signaling pathway, which plays a significant role in various cellular processes, including cell proliferation, differentiation, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable under standard storage conditions and retains its inhibitory activity for extended periods . Long-term studies have shown that this compound can sustainably inhibit cell proliferation and migration in vitro . In vivo studies have demonstrated that this compound can effectively inhibit tumor growth and progression over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor growth and progression without causing significant toxicity . At higher doses, this compound may induce adverse effects, such as weight loss and organ toxicity . These findings highlight the importance of optimizing the dosage of this compound to achieve therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with the TGF-β/BMP signaling pathway . By inhibiting Smurf1, this compound prevents the degradation of Smad1 and Smad5, leading to enhanced BMP-2 signaling and increased bone formation . Additionally, this compound modulates the ubiquitin-proteasome system (UPS), which plays a critical role in maintaining cellular homeostasis and regulating protein turnover .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments . This compound accumulates in target tissues, such as bone and tumor tissues, where it exerts its inhibitory effects on Smurf1 . The distribution of this compound within cells is influenced by its binding affinity to Smurf1 and its ability to penetrate cellular membranes .
Subcellular Localization
The subcellular localization of this compound is primarily determined by its interaction with Smurf1 and other cellular proteins. This compound is localized to specific cellular compartments, such as the cytoplasm and nucleus, where it inhibits the activity of Smurf1 . The C2 domain of Smurf1 allows it to bind to phospholipid-containing membranes, altering its subcellular localization and function . This targeting mechanism ensures that this compound effectively modulates the activity of Smurf1 within specific cellular contexts .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
Las condiciones de reacción típicamente incluyen el uso de disolventes orgánicos, catalizadores y temperaturas controladas para garantizar las transformaciones químicas deseadas .
Métodos de producción industrial
La producción industrial de "A01" implica la ampliación de los métodos de síntesis de laboratorio a reactores más grandes. Esto incluye optimizar las condiciones de reacción para obtener mayores rendimientos y pureza, así como implementar técnicas de purificación como la cromatografía para aislar el producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
"A01" experimenta varias reacciones químicas, que incluyen:
Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.
Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Implica el reemplazo de un grupo funcional por otro
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución .
Productos principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados oxigenados, mientras que la reducción puede producir compuestos hidrogenados .
Comparación Con Compuestos Similares
Compuestos similares
Tetraceno-5,12-diona: Otro compuesto con potencial anticancerígeno, conocido por su interacción con el ADN.
Pirimidina-2,4-diona: Exhibe una inhibición significativa de la proteína P53.
Unicidad
"A01" es único en su alta afinidad por la ligasa de ubiquitina E3 Smurf1 y su capacidad para mejorar la señalización de la proteína morfogenética ósea. Esto lo diferencia de otros compuestos similares que pueden dirigirse a diferentes proteínas o vías .
Propiedades
IUPAC Name |
[4-[4-chloro-3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]-[4-(5-methylpyrazol-1-yl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClF3N4O3S/c1-15-8-9-27-30(15)17-4-2-16(3-5-17)21(31)28-10-12-29(13-11-28)34(32,33)18-6-7-20(23)19(14-18)22(24,25)26/h2-9,14H,10-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYLTUDRXBNZFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1C2=CC=C(C=C2)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClF3N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


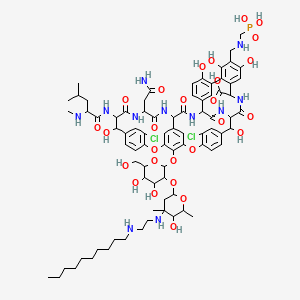
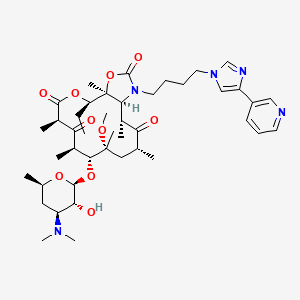
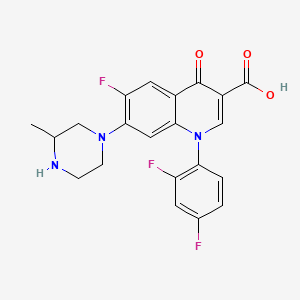
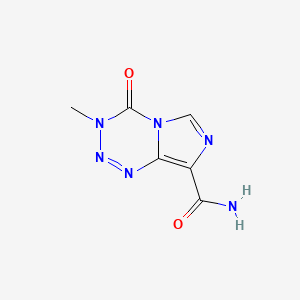
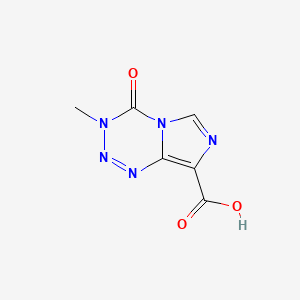
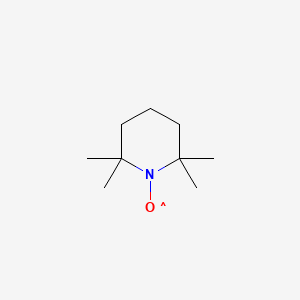

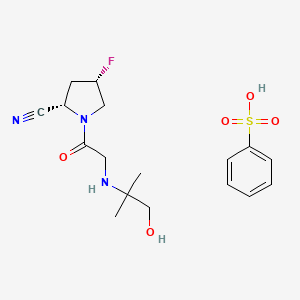
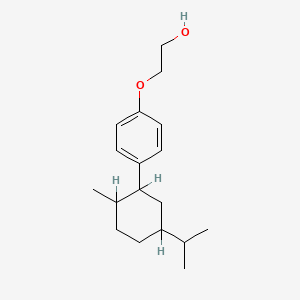
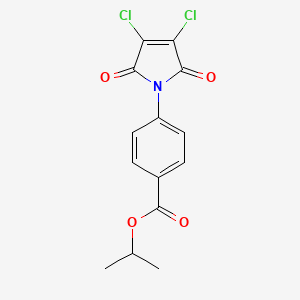
![N-({[4-(Aminosulfonyl)phenyl]amino}carbonyl)-4-methylbenzenesulfonamide](/img/structure/B1682029.png)
